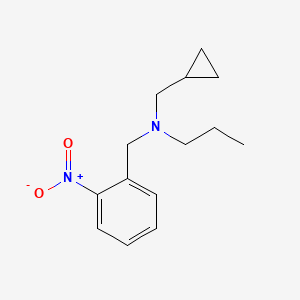![molecular formula C16H13F3N2O2 B5644959 N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5644959.png)
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide, also known as TFB-TAM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has a trifluoroacetyl group attached to the amino group of the benzamide. TFB-TAM has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide works by inhibiting the activity of HDACs, which leads to changes in gene expression. HDACs remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. This process, known as deacetylation, can lead to the repression of genes that are important for various cellular processes. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide binds to the active site of HDACs and prevents them from carrying out their deacetylation activity, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide is its specificity for HDACs. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been found to selectively inhibit the activity of HDACs without affecting other enzymes. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, one of the limitations of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide. One area of interest is the development of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide analogs with improved solubility and potency. Another area of interest is the study of the role of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide in epigenetic regulation and its potential as a therapeutic agent in various diseases. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has also shown potential as a tool for studying the role of HDACs in aging and age-related diseases. Further research in these areas could lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-aminobenzotrifluoride to form N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Applications De Recherche Scientifique
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDACs have been implicated in various diseases, including cancer, and N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has shown potential as a therapeutic agent in these diseases.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10-5-2-3-8-13(10)21-14(22)11-6-4-7-12(9-11)20-15(23)16(17,18)19/h2-9H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLOZAUOBIRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5644876.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)


![N-cyclohexyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644912.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)

![6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B5644925.png)

![methyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5644943.png)
![5-(4-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644962.png)


